molecular formula C8H8N4S B177851 1-m-Tolyl-1H-tetrazole-5-thiol CAS No. 41401-38-1

1-m-Tolyl-1H-tetrazole-5-thiol

Cat. No. B177851
CAS RN: 41401-38-1
M. Wt: 192.24 g/mol
InChI Key: KGKMQZXVDKMKRL-UHFFFAOYSA-N
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Description

1-m-Tolyl-1H-tetrazole-5-thiol is a chemical compound with the molecular formula C8H8N4S . It is an effective inhibitor of aluminum corrosion in 1M HCl solution . It has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .


Synthesis Analysis

The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, which includes this compound, can be achieved in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 . A straightforward approach for the synthesis of alkyl 1H-tetrazol-5-yl thioethers from aldehydes and 1H-tetrazole-5-thiol through a one-pot procedure has also been presented .


Molecular Structure Analysis

The this compound molecule contains a total of 22 bond(s). There are 14 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), and 1 six-membered ring(s) . It contains total 21 atom(s); 8 Hydrogen atom(s), 8 Carbon atom(s), 4 Nitrogen atom(s), and 1 Sulfur atom(s) .


Chemical Reactions Analysis

1-Phenyl-1H-tetrazole-5-thiol, a similar compound to this compound, has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . The kinetics of its reaction with Diel′s-Alder adducts of 1,4-benzoquinone has also been investigated .


Physical And Chemical Properties Analysis

This compound is a chemical compound with the molecular formula C8H8N4S . The molecular weight of this compound is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .

Scientific Research Applications

Chemical Synthesis and Biological Activity

1-m-Tolyl-1H-tetrazole-5-thiol serves as a significant compound in the synthesis of various azoles functionalized by the carboxymethyl thiol fragment. Its derivatives, known as azolylthioacetic acids, exhibit a wide range of biological effects including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activity, making it a promising compound for the development of bioactive substances (Chornous et al., 2016).

Tetrazole Moiety in Pharmacology

The tetrazole moiety, a component of this compound, is recognized for its broad-spectrum biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. Its resemblance to the carboxylic acid group allows it to replace the carboxyl group in drugs, enhancing lipophilicity, bioavailability, and reducing side effects. This makes the tetrazole moiety a vital pharmacophore in the development of new drugs (Patowary et al., 2021).

Thiol Chemistry in Macromolecular Design

Thiols, like this compound, play a crucial role in the creation of contemporary macromolecular designs due to their chemical nature. They react with a variety of chemical species, leading to the formation of polymers with extensive applications in chemical, biological, physical, material engineering, and material sciences. This versatile nature of thiol chemistry is pivotal in designing, optimizing, and functionalizing nanostructures and conjugates for specialized drug delivery systems (Kgesa et al., 2015).

Tetrazole Energetic Metal Complexes

Research on tetrazole energetic metal complexes (TEMCs), which may include derivatives of this compound, indicates that these compounds have excellent performance and distinctive structure characteristics. They offer potential in various applications due to their controllable synthesis processes, high yield, and less pollution. Systematic studies on the structure and properties of these complexes are crucial for advancing experimental research in this domain (Li Yin-chuan, 2011).

Safety and Hazards

1-Phenyl-1H-tetrazole-5-thiol, a similar compound to 1-m-Tolyl-1H-tetrazole-5-thiol, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable solid and may cause an allergic skin reaction and serious eye irritation .

Mechanism of Action

Target of Action

It’s structurally similar compound, 1-phenyl-1h-tetrazole-5-thiol, is known to be an effective inhibitor of aluminum corrosion . This suggests that 1-m-Tolyl-1H-tetrazole-5-thiol might interact with similar targets.

Mode of Action

It’s structurally similar compound, 1-phenyl-1h-tetrazole-5-thiol, is known to inhibit aluminum corrosion in 1m hcl solution . This suggests that this compound might have a similar interaction with its targets.

Result of Action

It’s structurally similar compound, 1-phenyl-1h-tetrazole-5-thiol, is known to inhibit aluminum corrosion . This suggests that this compound might have a similar effect.

properties

IUPAC Name

1-(3-methylphenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-6-3-2-4-7(5-6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKMQZXVDKMKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350632
Record name 1-m-Tolyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41401-38-1
Record name 1-m-Tolyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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